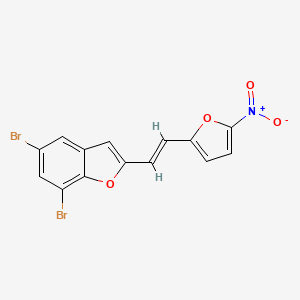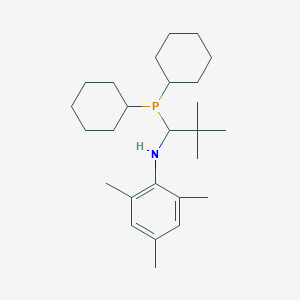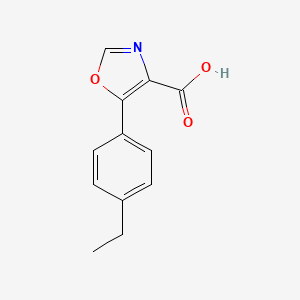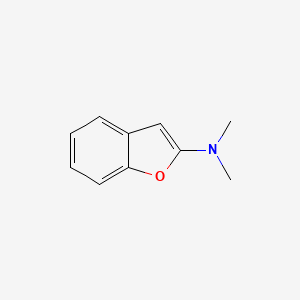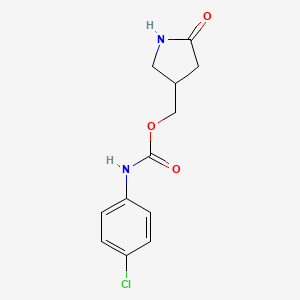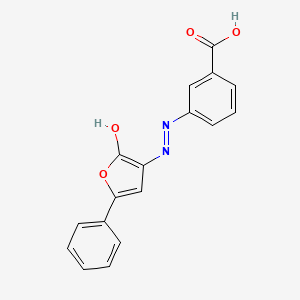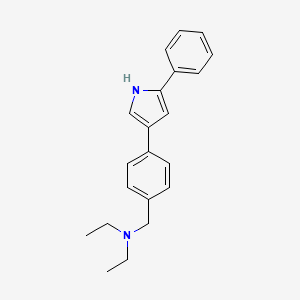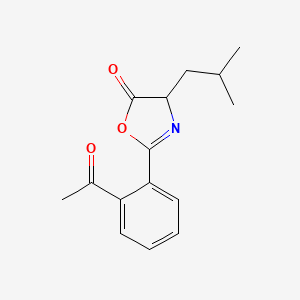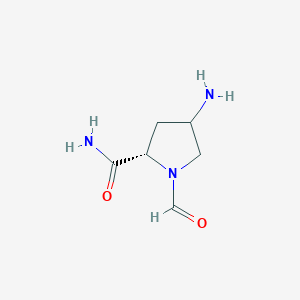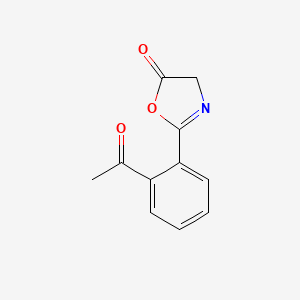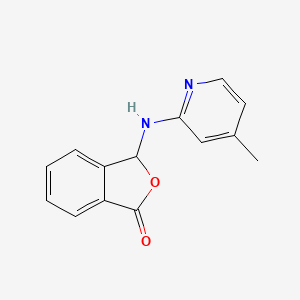
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dibenzylamino group attached to the isoquinoline core, which imparts unique chemical and physical properties
准备方法
The synthesis of 6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Dibenzylamino Group: The final step involves the nucleophilic substitution reaction where dibenzylamine is reacted with the isoquinoline derivative in the presence of a suitable base like sodium hydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently.
化学反应分析
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions include various substituted isoquinolines and their derivatives.
科学研究应用
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Material Science: It is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用机制
The mechanism of action of 6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting signal transduction pathways.
相似化合物的比较
Similar compounds to 6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one include other isoquinoline derivatives such as:
6-(Dimethylamino)-4-methylisoquinolin-1(2H)-one: Differing by the presence of dimethylamino instead of dibenzylamino, this compound may exhibit different pharmacological properties.
4-Methylisoquinolin-1(2H)-one: Lacking the dibenzylamino group, this simpler compound serves as a basis for comparison in terms of reactivity and application.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
918812-86-9 |
|---|---|
分子式 |
C24H22N2O |
分子量 |
354.4 g/mol |
IUPAC 名称 |
6-(dibenzylamino)-4-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C24H22N2O/c1-18-15-25-24(27)22-13-12-21(14-23(18)22)26(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,27) |
InChI 键 |
IZSUVWLYEQBDLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=O)C2=C1C=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


